Cas no 115398-79-3 (1H-Isoindole-1,3(2H)-dione,2-[[1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl]methyl]-)

1H-Isoindole-1,3(2H)-dione,2-[[1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl]methyl]- structure
115398-79-3 structure
Product Name:1H-Isoindole-1,3(2H)-dione,2-[[1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl]methyl]-
CAS No:115398-79-3
Molecular Formula:C19H18N4O2
Molecular Weight:334.37182
CID:167811
PubChem ID:3087640

1H-Isoindole-1,3(2H)-dione,2-[[1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl]methyl]- Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-[[1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl]methyl]-
    • 2-[[1-[(dimethylamino)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione
    • DTXSID10151072
    • 115398-79-3
    • 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-
    • 2-((1-((Dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-1H-isoindole-1,3(2H)-dione
    • InChIKey: NLRVMASNPZSCBY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H18N4O2/c1-21(2)12-23-16-10-6-5-9-15(16)20-17(23)11-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,11-12H2,1-2H3
    • SMILES: CN(CN1C2=CC=CC=C2N=C1CN1C(=O)C2=CC=CC=C2C1=O)C

Computed Properties

  • Exact Mass: 334.14314
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 334.143
  • Heavy Atom Count: 25
  • Complexity: 514
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2
  • Topological Polar Surface Area: 58.4Ų

Experimental Properties

  • PSA: 58.44
  • Refractive Index: 1.68
  • Boiling Point: 520°Cat760mmHg
  • Flash Point: 268.3°C
  • Density: 1.31

1H-Isoindole-1,3(2H)-dione,2-[[1-[(dimethylamino)methyl]-1H-benzimidazol-2-yl]methyl]- Related Literature

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